molecular formula C12H8ClF2NO2S B263067 N-(4-chlorophenyl)-2,4-difluorobenzenesulfonamide

N-(4-chlorophenyl)-2,4-difluorobenzenesulfonamide

Cat. No. B263067
M. Wt: 303.71 g/mol
InChI Key: XAXBMDGCDZIHHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-2,4-difluorobenzenesulfonamide, also known as DBCO-PEG4-NHS ester, is a chemical compound that is widely used in scientific research. This compound belongs to the family of sulfonamides and is commonly used in bioconjugation reactions. DBCO-PEG4-NHS ester is a highly reactive compound that can be easily conjugated to a variety of biomolecules, including proteins, peptides, and nucleic acids.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2,4-difluorobenzenesulfonamideS ester is based on the reaction between the NHS ester group and the amino group of the biomolecule. The reaction results in the formation of a stable covalent bond between the N-(4-chlorophenyl)-2,4-difluorobenzenesulfonamideS ester and the biomolecule. This covalent bond is highly specific and allows for the selective attachment of the N-(4-chlorophenyl)-2,4-difluorobenzenesulfonamideS ester to the biomolecule of interest.
Biochemical and Physiological Effects
N-(4-chlorophenyl)-2,4-difluorobenzenesulfonamideS ester does not have any direct biochemical or physiological effects. However, the biomolecules that are conjugated to this compound may exhibit altered biochemical and physiological properties. For example, the conjugation of a fluorescent dye to a protein using N-(4-chlorophenyl)-2,4-difluorobenzenesulfonamideS ester may result in a fluorescently labeled protein that can be used for imaging studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-chlorophenyl)-2,4-difluorobenzenesulfonamideS ester in lab experiments is its high reactivity and specificity. This allows for the selective attachment of the compound to the biomolecule of interest, without the need for complex purification steps. Additionally, N-(4-chlorophenyl)-2,4-difluorobenzenesulfonamideS ester is compatible with a wide range of biomolecules, including proteins, peptides, and nucleic acids.
One limitation of using N-(4-chlorophenyl)-2,4-difluorobenzenesulfonamideS ester is its relatively high cost compared to other bioconjugation reagents. Additionally, the synthesis of this compound requires specialized equipment and expertise, which may limit its accessibility to some researchers.

Future Directions

There are several future directions for the use of N-(4-chlorophenyl)-2,4-difluorobenzenesulfonamideS ester in scientific research. One potential application is in the development of targeted drug delivery systems. By conjugating N-(4-chlorophenyl)-2,4-difluorobenzenesulfonamideS ester to a drug molecule, it may be possible to selectively deliver the drug to a specific cell type or tissue.
Another potential application is in the development of biosensors. By conjugating N-(4-chlorophenyl)-2,4-difluorobenzenesulfonamideS ester to a fluorescent or luminescent molecule, it may be possible to develop a biosensor that can detect specific biomolecules in a sample.
Overall, N-(4-chlorophenyl)-2,4-difluorobenzenesulfonamideS ester is a highly versatile and useful compound in scientific research. Its high reactivity and specificity make it an ideal linker molecule in bioconjugation reactions, and its potential applications in targeted drug delivery and biosensing make it an exciting area of future research.

Synthesis Methods

The synthesis of N-(4-chlorophenyl)-2,4-difluorobenzenesulfonamideS ester involves the reaction of 4-chlorophenyl isocyanate with 2,4-difluoroaniline in the presence of sulfuric acid. The resulting product is then reacted with N-hydroxysuccinimide (NHS) and polyethylene glycol (PEG) to form N-(4-chlorophenyl)-2,4-difluorobenzenesulfonamideS ester. The synthesis of this compound is relatively straightforward and can be performed in a laboratory setting.

Scientific Research Applications

N-(4-chlorophenyl)-2,4-difluorobenzenesulfonamideS ester has a wide range of applications in scientific research. One of the most common uses of this compound is in bioconjugation reactions. Bioconjugation is the process of attaching a biomolecule, such as a protein or nucleic acid, to another molecule, such as a fluorescent dye or a drug molecule. N-(4-chlorophenyl)-2,4-difluorobenzenesulfonamideS ester is commonly used as a linker molecule in bioconjugation reactions due to its high reactivity and specificity.

properties

Product Name

N-(4-chlorophenyl)-2,4-difluorobenzenesulfonamide

Molecular Formula

C12H8ClF2NO2S

Molecular Weight

303.71 g/mol

IUPAC Name

N-(4-chlorophenyl)-2,4-difluorobenzenesulfonamide

InChI

InChI=1S/C12H8ClF2NO2S/c13-8-1-4-10(5-2-8)16-19(17,18)12-6-3-9(14)7-11(12)15/h1-7,16H

InChI Key

XAXBMDGCDZIHHH-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=C(C=C(C=C2)F)F)Cl

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=C(C=C(C=C2)F)F)Cl

Origin of Product

United States

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